molecular formula C15H20F2N2O3S B6706178 N-[2-(2,5-difluorophenyl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide

N-[2-(2,5-difluorophenyl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide

Cat. No.: B6706178
M. Wt: 346.4 g/mol
InChI Key: FYFNKXUJXYBJAU-UHFFFAOYSA-N
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Description

N-[2-(2,5-difluorophenyl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a thiazepane ring, a difluorophenyl group, and a carboxamide functional group

Properties

IUPAC Name

N-[2-(2,5-difluorophenyl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c1-11-9-19(6-7-23(21,22)10-11)15(20)18-5-4-12-8-13(16)2-3-14(12)17/h2-3,8,11H,4-7,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFNKXUJXYBJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCS(=O)(=O)C1)C(=O)NCCC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-difluorophenyl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a haloalkane.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using 2,5-difluorobenzyl chloride and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the thiazepane intermediate and an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-difluorophenyl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[2-(2,5-difluorophenyl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used as a tool in biological studies to understand its interaction with biological molecules and pathways.

Mechanism of Action

The mechanism of action of N-[2-(2,5-difluorophenyl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the thiazepane ring may form hydrogen bonds or other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,5-difluorophenyl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide: can be compared with other thiazepane derivatives and difluorophenyl compounds.

    2,5-Difluorophenylacetic acid: and are examples of similar compounds with difluorophenyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazepane ring and a difluorophenyl group, which imparts specific chemical and biological properties not found in other similar compounds.

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